Product packaging for 3-fluoro-4-nitro-1H-pyrazole(Cat. No.:CAS No. 73305-81-4)

3-fluoro-4-nitro-1H-pyrazole

Cat. No.: B6232454
CAS No.: 73305-81-4
M. Wt: 131.07 g/mol
InChI Key: UPBOENTXFGZFGA-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Scaffold in Contemporary Chemical Research

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. researchgate.netbohrium.comnih.gov This designation stems from its versatile synthetic accessibility, favorable drug-like properties, and its ability to act as a bioisosteric replacement for other chemical groups. bohrium.comnih.gov The pyrazole ring is a key component in numerous approved pharmaceuticals, including treatments for cancer, HIV, and inflammatory conditions. tandfonline.comnih.gov Its capacity to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, within biological targets like protein kinases, underpins its therapeutic relevance. bohrium.comnih.gov

Unique Structural and Electronic Attributes of 3-Fluoro-4-nitro-1H-pyrazole

This compound is a heterocyclic compound distinguished by a fluorine atom at the 3-position and a nitro group at the 4-position of the pyrazole ring. evitachem.com These substituents dramatically influence the molecule's chemical properties and reactivity. evitachem.com The potent electron-withdrawing nature of both the fluorine and nitro groups significantly modulates the electron density of the pyrazole ring, enhancing its electrophilicity. evitachem.com This electronic profile makes the compound susceptible to nucleophilic attack and a valuable intermediate for synthesizing more complex molecules. evitachem.com

Table 1: Key Attributes of this compound

PropertyDescriptionSource
Molecular Formula C₃H₂FN₃O₂ sigmaaldrich.com
Appearance Typically a yellow crystalline solid evitachem.com
Key Functional Groups Fluorine atom (at C3), Nitro group (at C4) evitachem.com
Reactivity Susceptible to nucleophilic substitution and reduction of the nitro group. evitachem.com

Overview of Research Trajectories in Substituted Pyrazole Chemistry

Research into substituted pyrazoles is a vibrant and expanding area. researchgate.netnih.gov Current investigations are largely focused on the synthesis of novel derivatives and the evaluation of their biological activities. researchgate.netnih.gov Key research trajectories include:

Medicinal Chemistry: The development of pyrazole-based compounds as inhibitors of protein kinases for anticancer therapies is a major focus. bohrium.comnih.govnih.gov Researchers are also exploring their potential as antibacterial, antifungal, anti-inflammatory, and antiviral agents. tandfonline.comresearchgate.net

Agrochemicals: Pyrazole derivatives are being investigated for their potential use as pesticides and herbicides. evitachem.com

Materials Science: The unique electronic properties of substituted pyrazoles make them of interest in the development of new materials, including energetic materials. evitachem.commdpi.com The introduction of nitro groups, in particular, can enhance detonation performance. mdpi.com

Synthetic Methodology: A significant portion of research is dedicated to developing efficient and selective methods for the synthesis of functionalized pyrazoles. mdpi.commdpi.com This includes the exploration of multicomponent reactions and novel catalytic systems. mdpi.com

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound is primarily driven by its potential as a versatile building block in organic synthesis. The primary objectives of this research include:

Elucidation of Synthetic Pathways: Developing efficient and regioselective methods for the synthesis of this compound is a key objective. evitachem.com This often involves the careful orchestration of fluorination and nitration reactions. evitachem.com

Exploration of Reactivity: Understanding the reactivity of the compound, particularly its behavior in nucleophilic substitution and reduction reactions, is crucial for its application in synthesizing a diverse range of derivatives. evitachem.com

Discovery of Novel Bioactive Molecules: A major goal is to utilize this compound as a starting material for the synthesis of new compounds with potential therapeutic or agrochemical applications. evitachem.com The introduction of fluorine can often enhance the biological activity and metabolic stability of a molecule. bohrium.com

Investigation of Physicochemical Properties: Characterizing the physical and chemical properties of this compound and its derivatives is essential for understanding their structure-activity relationships and for their potential application in materials science. evitachem.commdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-4-nitro-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2FN3O2/c4-3-2(7(8)9)1-5-6-3/h1H,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBOENTXFGZFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73305-81-4
Record name 3-fluoro-4-nitro-1H-pyrazole
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Advanced Synthetic Methodologies for 3 Fluoro 4 Nitro 1h Pyrazole and Its Precursors

Strategies for Regioselective Functionalization of Pyrazole (B372694) Nucleus

The functionalization of the pyrazole core to introduce fluoro and nitro groups at specific positions is a critical aspect of synthesizing 3-fluoro-4-nitro-1H-pyrazole. The inherent reactivity of the pyrazole ring, where electrophilic substitution preferentially occurs at the C4 position, guides these synthetic strategies. mdpi.com

Electrophilic Fluorination Approaches for Pyrazole Frameworks

The introduction of a fluorine atom onto the pyrazole ring is often achieved through electrophilic fluorination. evitachem.com This method utilizes reagents that act as a source of an electrophilic fluorine species. A common and effective reagent for this purpose is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). evitachem.comworktribe.com The reaction typically involves treating a pyrazole substrate with Selectfluor® in a suitable solvent, such as acetonitrile. worktribe.comgoogle.com The reaction conditions, including temperature and the presence of a base, can be optimized to enhance yield and selectivity. evitachem.comgoogle.com For instance, the electrophilic fluorination of 1H-pyrazole with Selectfluor® has been shown to selectively produce 4-fluoro-1H-pyrazole. google.com

Another electrophilic fluorinating agent that has been employed is N-fluorobenzenesulfonimide (NFSI). sci-hub.se This reagent can be used in a one-flask procedure where a pyrazole is first treated with a strong base like n-butyllithium (nBuLi) to generate a carbanion, which then reacts with NFSI to introduce the fluorine atom. sci-hub.se The choice of fluorinating agent and reaction conditions can be influenced by the substituents already present on the pyrazole ring, as electron-withdrawing groups can decrease the nucleophilicity of the ring and hinder the reaction. sci-hub.sethieme-connect.de

Table 1: Electrophilic Fluorinating Agents for Pyrazole Frameworks
Fluorinating AgentAbbreviationTypical Reaction ConditionsReference
1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®Acetonitrile, with or without base, elevated temperature evitachem.comworktribe.comgoogle.com
N-fluorobenzenesulfonimideNFSIStrong base (e.g., nBuLi) followed by NFSI sci-hub.se
Diluted Fluorine Gas (10% F₂ in N₂)F₂/N₂Acetonitrile, room temperature sci-hub.sethieme-connect.de

Nitration Reactions for the Introduction of the Nitro Group

The introduction of the nitro group onto the pyrazole ring is a classic electrophilic aromatic substitution reaction. evitachem.com A common method involves the use of a nitrating mixture, typically a combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). evitachem.comsemanticscholar.org This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyrazole ring. The position of nitration is highly dependent on the existing substituents and the reaction conditions. For an unsubstituted pyrazole, nitration often leads to 4-nitropyrazole. nih.gov

Alternative nitrating systems include nitric acid in acetic anhydride (B1165640) (HNO₃/Ac₂O), which can lead to the formation of N-nitropyrazole that may subsequently rearrange to C-nitropyrazoles upon heating. semanticscholar.orgnih.gov The choice of the nitrating agent is crucial for achieving the desired regioselectivity, especially in polysubstituted pyrazoles. osti.govscispace.com For the synthesis of this compound, the nitration step is typically performed on a pre-fluorinated pyrazole precursor. evitachem.com

Table 2: Nitrating Agents for Pyrazole Frameworks
Nitrating AgentDescriptionTypical Reaction ConditionsReference
Nitric Acid / Sulfuric AcidStandard nitrating mixtureControlled temperature evitachem.comsemanticscholar.org
Nitric Acid / Acetic AnhydrideForms acetyl nitrate (B79036) in situOften followed by thermal rearrangement semanticscholar.orgnih.gov
Fuming Nitric Acid / Fuming Sulfuric AcidA more potent nitrating systemUsed for less reactive substrates nih.gov
Nitric Acid / Trifluoroacetic AnhydrideA milder nitrating systemCan provide good yields for various heterocycles semanticscholar.orgresearchgate.net

Sequential vs. Concurrent Introduction of Fluoro and Nitro Substituents

The synthesis of this compound generally proceeds through a sequential introduction of the fluoro and nitro groups. The order of these functionalization steps is critical for a successful synthesis. evitachem.com Typically, the fluorination of the pyrazole ring is performed first, followed by the nitration of the resulting fluoropyrazole. evitachem.com This strategic choice is dictated by the electronic properties of the nitro group. The nitro group is strongly electron-withdrawing, which deactivates the pyrazole ring towards further electrophilic substitution. evitachem.com Attempting to fluorinate a nitropyrazole would be significantly more challenging.

Therefore, the preferred synthetic route involves:

Fluorination: Introduction of the fluorine atom at the desired position on the pyrazole nucleus.

Nitration: Subsequent introduction of the nitro group onto the fluorinated pyrazole intermediate.

This sequential approach ensures that the pyrazole ring remains sufficiently activated for the electrophilic fluorination step. While concurrent introduction methods are not commonly reported for this specific compound, sequential functionalization offers a more controlled and efficient pathway to this compound. acs.orgnih.govacs.org

Cyclization Reactions in the Synthesis of this compound

The construction of the pyrazole ring itself is a fundamental step in the synthesis of this compound. This is typically achieved through cyclization reactions involving appropriate acyclic precursors that already contain or are later functionalized with the required fluoro and nitro groups.

Hydrazine-Based Cyclocondensation Reactions with Appropriate Precursors

The most traditional and widely used method for synthesizing the pyrazole ring is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.combeilstein-journals.org This reaction, often referred to as the Knorr pyrazole synthesis, is a robust method for creating substituted pyrazoles. mdpi.com In the context of this compound, this would involve reacting hydrazine with a suitably substituted 1,3-difunctional precursor that can lead to the desired substitution pattern. evitachem.com

The precursors for these cyclocondensation reactions can be α,β-unsaturated carbonyl compounds or β-enaminones. mdpi.com The reaction of these precursors with hydrazine proceeds through a nucleophilic attack followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. mdpi.com The regioselectivity of the cyclization can sometimes be an issue, leading to a mixture of isomers, but careful selection of the precursors and reaction conditions can favor the desired product. mdpi.com

1,3-Dipolar Cycloaddition Strategies for Pyrazole Ring Formation

An alternative and powerful method for constructing the pyrazole ring is through a 1,3-dipolar cycloaddition reaction. nih.govscispace.comniscpr.res.in This approach involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile, typically an alkyne or an alkene. acs.orgnih.gov This method offers a high degree of regiocontrol in the synthesis of polysubstituted pyrazoles. nih.gov

For the synthesis of pyrazoles, diazo compounds are reacted with alkynes. The diazo compounds can be generated in situ from precursors like tosylhydrazones, which are more stable and easier to handle. scispace.com The subsequent cycloaddition with an appropriately substituted alkyne would lead to the formation of the pyrazole ring. While specific examples for the direct synthesis of this compound via this method are not extensively detailed, the versatility of 1,3-dipolar cycloadditions makes it a viable strategy for constructing the core pyrazole structure, which can then be further functionalized. nih.govniscpr.res.in

Derivatization from Related Halogenated or Nitro-Substituted Pyrazoles

The synthesis of this compound can be effectively achieved by modifying existing pyrazole cores that already contain halogen or nitro functionalities. These approaches are advantageous as they build upon readily available starting materials.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrazoles

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing substituents onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. byjus.com In the context of pyrazole chemistry, the presence of a nitro group significantly enhances the ring's susceptibility to nucleophilic attack, facilitating the displacement of a leaving group, such as a halogen.

The synthesis of this compound can be envisioned through the fluorination of a corresponding halogenated precursor, like 3-chloro- or 3-bromo-4-nitropyrazole. The electron-withdrawing nitro group at the C4 position activates the C3 position for SNAr. A typical reaction would involve treating the 3-halo-4-nitropyrazole with a fluoride (B91410) source, such as potassium fluoride, often in the presence of a phase-transfer catalyst in a polar aprotic solvent.

Conversely, the bromine atom on a compound like 4-bromo-3-fluoro-1H-pyrazole can be displaced by various nucleophiles. While this specific reaction details the substitution of bromine, the underlying principle of SNAr reactivity is demonstrated. The electron-deficient nature of the pyrazole ring, enhanced by the fluorine and a potential nitro group, makes it susceptible to such substitutions.

Table 1: Illustrative SNAr Reaction Parameters for Halogenated Pyrazoles

PrecursorReagentProductConditionsReference
3-halo-4-nitropyrazoleFluoride source (e.g., KF)This compoundPolar aprotic solvent, heat byjus.com
4-bromo-3-fluoro-1H-pyrazoleNucleophiles (e.g., thiols, amines)C4-substituted pyrazolesPd/Xantphos catalysis for amination

Transformations of Other Nitro-Substituted Pyrazoles

Synthesizing this compound can also commence from pyrazoles that are already nitrated but require the introduction of the fluorine atom. A common strategy is the electrophilic fluorination of a 4-nitropyrazole precursor. evitachem.com Reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are powerful electrophilic fluorinating agents used for this purpose. evitachem.commdpi.com The synthesis would involve the direct fluorination of 4-nitro-1H-pyrazole, where the reaction conditions must be carefully controlled to achieve the desired regioselectivity at the C3 position.

Another approach involves the transformation of more complex nitro-substituted pyrazoles. For instance, research on the reactions of 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole demonstrates that the chlorine atom can be readily displaced by nucleophiles like sodium azide. preprints.org This highlights the reactivity of halogen atoms on a nitrated pyrazole ring, suggesting that a similar precursor could undergo fluorination. preprints.org Furthermore, synthetic routes starting from highly functionalized precursors like polyhalogenated nitrobutadienes can yield persubstituted 4-nitropyrazoles, which can then be subjected to further chemical modifications to arrive at the target molecule. researchgate.net The reaction of (Z)-(2-nitroprop-1-en-1-yl)benzene with diazomethane (B1218177) initially forms a pyrazoline, which upon loss of the nitro group, yields a pyrazole. nih.gov This type of transformation of a nitro-group-containing intermediate showcases the diverse reaction pathways available in pyrazole synthesis. nih.gov

Modern Synthetic Techniques and Methodological Innovations

Recent advances in synthetic organic chemistry have introduced a variety of innovative techniques that streamline the synthesis of complex molecules like this compound. These methods prioritize efficiency, atom economy, and the ability to construct molecular complexity in fewer steps.

One-Pot and Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, are highly efficient for building heterocyclic scaffolds. aablocks.comijcce.ac.ir A highly relevant approach is the acid-mediated three-component assembly of 4-fluoropyrazoles from α-fluoronitroalkenes, hydrazines, and aldehydes. researchgate.net This method uses atmospheric oxygen as the oxidant and is promoted by trifluoroacetic acid, demonstrating a broad substrate scope. researchgate.net

Various MCRs have been developed for pyrazole synthesis, often catalyzed by different agents to improve yields and reaction times. nih.gov For example, an efficient one-pot, three-component procedure for preparing 3,5-disubstituted 1H-pyrazoles involves the condensation of aromatic aldehydes and tosylhydrazine, followed by a cycloaddition with terminal alkynes. organic-chemistry.org While not directly yielding the target compound, this methodology illustrates the power of MCRs to rapidly generate diverse pyrazole structures from simple building blocks. organic-chemistry.org

Table 2: Examples of Multicomponent Reactions in Pyrazole Synthesis

Reaction TypeReactantsCatalyst/ConditionsProduct TypeReference
Three-Component Assemblyα-Fluoronitroalkenes, Hydrazines, AldehydesTrifluoroacetic acid, air (oxidant)N-aryl-4-fluoropyrazoles researchgate.net
Four-Component One-PotEthyl acetoacetate, Hydrazine hydrate, Methyl phenylglyoxylate, MalononitrileInCl₃, ultrasound irradiationPyrano[2,3-c]pyrazole derivatives aablocks.com
Three-Component ProcedureAromatic aldehydes, Tosylhydrazine, Terminal alkynesNot specified3,5-disubstituted 1H-pyrazoles organic-chemistry.org

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in modern synthesis that involves introducing key functional groups into a complex molecule at one of the final steps of the synthetic sequence. rsc.org This approach is highly valuable as it allows for the rapid generation of analogues from a common intermediate without the need to re-synthesize the entire molecule. For this compound, LSF could be applied to a pre-formed pyrazole ring.

One can envision a scenario where a 1H-pyrazole core is first synthesized, and then the fluorine and nitro groups are installed sequentially. Direct C-H functionalization is a key LSF technique. researchgate.net For example, the C4-position of a 3-fluoropyrazole could be nitrated in a late step. Conversely, a 4-nitropyrazole could undergo late-stage C-H fluorination. The development of direct C-H halogenation methods using reagents like N-halosuccinimides provides an effective, metal-free protocol for introducing halogens onto the pyrazole ring, which could then be further functionalized. researchgate.net The application of LSF can dramatically accelerate the exploration of structure-activity relationships by enabling the installation of functional groups that might otherwise complicate a multi-step synthesis. rsc.org

Catalytic Approaches in Pyrazole Synthesis

The use of catalysts is central to many modern pyrazole syntheses, offering milder reaction conditions, higher yields, and improved regioselectivity. mdpi.com A wide range of metals, including palladium, copper, ruthenium, and silver, have been employed to catalyze various transformations leading to pyrazoles. organic-chemistry.orgmdpi.com

For instance, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines have been shown to be highly efficient for synthesizing 3-CF₃-pyrazoles, with reactions proceeding rapidly at room temperature. mdpi.com Copper-catalyzed domino reactions provide a straightforward route to pyrazoles, and nano-ZnO has been used as an efficient catalyst for the condensation of phenylhydrazine (B124118) with ethyl acetoacetate. nih.govorganic-chemistry.org

Table 3: Selected Catalytic Methods in Pyrazole Synthesis

CatalystReaction TypeSubstratesKey FeatureReference
AgOTfCyclocondensationTrifluoromethylated ynones, Aryl hydrazinesHigh regioselectivity, up to 99% yield mdpi.com
Nano-ZnOCondensationPhenylhydrazine, Ethyl acetoacetateGreen protocol, excellent yield (95%) nih.gov
Cu(OTf)₂CondensationChalcone, HydrazineExcellent yield in ionic liquid [BMIM-PF₆] nih.gov
Palladium/XantphosBuchwald-Hartwig Amination4-bromo-3-fluoro-1H-pyrazole, AminesC-N bond formation at C4
Ruthenium(II)Oxidative C-N couplingNot specifiedIntramolecular synthesis of tri- and tetrasubstituted pyrazoles organic-chemistry.org

These catalytic systems are instrumental in achieving transformations that would be difficult under thermal or uncatalyzed conditions, paving the way for the efficient synthesis of highly functionalized pyrazoles like this compound.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 3 Fluoro 4 Nitro 1h Pyrazole

Influence of Fluorine and Nitro Groups on Pyrazole (B372694) Ring Reactivity

The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms, which inherently possesses distinct electronic characteristics. nih.govencyclopedia.pub The introduction of potent electron-withdrawing fluorine and nitro substituents at the C3 and C4 positions, respectively, dramatically modifies the ring's reactivity profile. evitachem.com

Table 1: Influence of Substituents on Pyrazole Ring Properties

SubstituentPositionElectronic EffectImpact on Pyrazole Ring
Fluorine (-F)3Strong Electron-Withdrawing (Inductive)Increases electrophilicity of the ring, particularly at C3 and C5. evitachem.com
Nitro (-NO₂)4Strong Electron-Withdrawing (Inductive & Resonance)Significantly increases overall ring electrophilicity; activates the ring for nucleophilic attack. evitachem.comcymitquimica.comresearchgate.net

N-unsubstituted pyrazoles are amphoteric, capable of acting as both weak acids and weak bases. nih.govencyclopedia.pub They feature an acidic, pyrrole-like NH group and a basic, pyridine-like nitrogen atom. nih.govmdpi.com The presence of strong electron-withdrawing groups, such as fluorine and nitro, increases the acidity of the pyrrole-like NH proton by stabilizing the resulting pyrazolate anion. nih.govencyclopedia.pub

A crucial structural aspect of asymmetrically substituted pyrazoles is annular tautomerism, the migration of a proton between the two ring nitrogen atoms. researchgate.net For 3-fluoro-4-nitro-1H-pyrazole, this results in an equilibrium between two tautomeric forms: this compound and 5-fluoro-4-nitro-1H-pyrazole.

The relative stability and population of these tautomers are influenced by the electronic nature of the substituents and the solvent. nih.govresearchgate.net Theoretical studies on other substituted pyrazoles have shown that electron-withdrawing groups can influence which tautomer is more stable. nih.gov In solution, it is common for both tautomers to coexist, and their interconversion can sometimes be observed using dynamic NMR experiments. researchgate.netmdpi.com The specific tautomeric preference of this compound would dictate the precise environment of the reactive sites.

Nucleophilic Substitution Reactions of this compound

The enhanced electrophilicity of the pyrazole ring in this compound makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. evitachem.com These reactions are central to its utility as a building block in organic synthesis, allowing for the introduction of diverse functional groups. evitachem.com

In the pyrazole ring, the C3 and C5 positions are generally susceptible to nucleophilic attack. mdpi.comnih.gov In this compound, the situation is more complex due to the presence of two potential leaving groups: the fluorine atom at C3 and the nitro group at C4.

Attack at C3: Nucleophilic attack at the C3 position would lead to the displacement of the fluoride (B91410) ion. The fluorine atom's high electronegativity makes the C3 carbon highly electrophilic.

Attack at C4: The nitro group is a well-known leaving group in SNAr reactions, meaning nucleophilic attack could occur at the C4 position. researchgate.net

Attack at C5: The C5 position is activated by the ortho-nitro group, making it a prime target for nucleophilic attack. This could lead to C-H functionalization or addition, depending on the reaction conditions and the nucleophile. Research on 4-nitropyrazoles has demonstrated regioselective arylation at the C5 position, highlighting the directing effect of the nitro group. acs.org

The ultimate regioselectivity depends on a fine balance of factors, including the nature of the nucleophile, the stability of the intermediate Meisenheimer complex, and the reaction conditions (solvent, temperature). semanticscholar.org

The nitro group at the C4 position plays a pivotal role in activating the pyrazole ring for nucleophilic substitution. evitachem.com Its strong electron-withdrawing capacity through both inductive and resonance effects is key. evitachem.comresearchgate.net The nitro group activates the ring in two primary ways:

Increased Electrophilicity: It significantly enhances the electron deficiency of the ring carbons, particularly the ortho (C3 and C5) and para (N1) positions, making them more attractive to incoming nucleophiles. evitachem.com

Stabilization of Intermediates: It stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack through resonance delocalization of the charge onto its oxygen atoms. This stabilization lowers the activation energy of the reaction, facilitating the substitution process.

Furthermore, the nitro group itself can function as the leaving group, providing another pathway for derivatization at the C4 position. researchgate.net

The activated nature of this compound allows for its reaction with a wide range of nucleophiles, making it a versatile intermediate for creating libraries of substituted pyrazoles. evitachem.com The scope of effective nucleophiles includes:

Amines: Primary and secondary amines are common nucleophiles that can displace the fluorine atom at C3 or potentially the nitro group at C4 to form aminopyrazole derivatives. Condensation reactions with amines are also possible. evitachem.comresearchgate.net

Thiols: Thiolates (the conjugate bases of thiols) are excellent nucleophiles and can be used to introduce sulfur-containing moieties onto the pyrazole ring, typically via substitution of a halogen.

Azoles: Other N-heterocycles, such as imidazoles or other pyrazoles, can act as N-nucleophiles to form more complex bi-heterocyclic systems.

The reactions often proceed under standard SNAr conditions, providing a direct route to diverse molecular architectures for applications in medicinal chemistry and materials science. evitachem.com

Table 2: Potential Nucleophilic Substitution Reactions and Products

Nucleophile TypeExamplePotential Reaction SitePotential Product Class
AmineR₂NHC3 (Displacing -F)3-(Dialkylamino)-4-nitro-1H-pyrazoles
ThiolRSH (as RS⁻)C3 (Displacing -F)3-(Alkylthio)-4-nitro-1H-pyrazoles
AzoleImidazoleC3 (Displacing -F)3-(Imidazol-1-yl)-4-nitro-1H-pyrazoles
VariousNu⁻C4 (Displacing -NO₂)3-Fluoro-4-substituted-1H-pyrazoles

Reduction and Oxidation Chemistry of this compound

The chemical behavior of this compound in redox reactions is dominated by the presence of the electron-withdrawing nitro group on the pyrazole ring. This functionality serves as a primary site for reduction, leading to the formation of synthetically valuable amino derivatives.

The transformation of the nitro group in this compound to a primary amine (3-fluoro-4-amino-1H-pyrazole) is a key synthetic conversion. This reduction unlocks a versatile building block for further chemical elaboration, particularly in the synthesis of bioactive compounds. evitachem.com The reaction is typically achieved through catalytic hydrogenation or by using chemical reducing agents.

Commonly employed methods include the use of palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. evitachem.comfluorine1.ru This heterogeneous catalysis method is often efficient and provides clean conversion to the corresponding amine. Alternative reducing agents, such as iron powder in an acidic medium (e.g., acetic acid or hydrochloric acid) or sodium dithionite, are also effective for this transformation. evitachem.comjocpr.com The choice of reducing agent can depend on the presence of other functional groups in the molecule and the desired reaction conditions.

The general reaction is as follows: C₃H₂FN₄O₂ (this compound) + Reducing Agent → C₃H₃FN₄ (3-fluoro-4-amino-1H-pyrazole)

Table 1: Common Reagents for the Reduction of Nitropyrazoles

Reducing System Type Typical Conditions Reference
H₂ / Pd/C Catalytic Hydrogenation Methanol or Ethanol solvent, room temperature evitachem.com, fluorine1.ru
Fe / CH₃COOH Chemical Reduction Acidic medium, elevated temperature evitachem.com

While specific electrochemical data for this compound is not extensively documented in the literature, the redox properties can be inferred from its structure. The pyrazole ring is electron-deficient, a character that is significantly amplified by the strong electron-withdrawing effects of both the fluorine atom at the C3 position and the nitro group at the C4 position. evitachem.com

These substituents lower the energy of the molecule's Lowest Unoccupied Molecular Orbital (LUMO), making the compound more susceptible to reduction. Consequently, this compound is expected to have a relatively high (less negative) reduction potential compared to unsubstituted pyrazole. This facilitates the reduction of the nitro group under mild conditions.

The primary synthetic utility of this reduction is the generation of 3-fluoro-4-amino-1H-pyrazole. The resulting amino group is a versatile functional handle. It can act as a nucleophile in substitution reactions, be converted into a diazonium salt for subsequent Sandmeyer-type reactions, or participate in condensation reactions to form amides, ureas, and other derivatives. This versatility makes the reduction a critical step in the synthesis of complex pyrazole-based compounds for pharmaceutical and agrochemical applications. evitachem.comresearchgate.net

Cycloaddition and Other Pericyclic Reactions Involving this compound Derivatives

The pyrazole ring system, particularly when substituted with electron-withdrawing groups, can participate in cycloaddition reactions, behaving as either a 2π (dienophile) or a 4π (diene) component.

The reactivity of this compound in cycloadditions is complex. The C4=C5 double bond, activated by the adjacent nitro group, imparts dienophilic character to the molecule, similar to a conjugated nitroalkene. researchgate.net In this role, it can react as the 2π component in a [4+2] Diels-Alder reaction with an electron-rich diene. Such reactions provide a pathway to fused heterocyclic systems. nih.gov

Conversely, studies on related fluorinated 4H-pyrazoles suggest that the pyrazole ring itself can act as a 4π diene component. Fluorination at the 4-position has been shown to lower the LUMO energy, which can enhance the diene character of the pyrazole. mdpi.comnih.gov For instance, 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP) has been shown to react as a diene with strained alkynes like bicyclo[6.1.0]non-4-yne (BCN) in a [4+2] cycloaddition. mdpi.com The reactivity is influenced by the degree of fluorination.

Table 2: Comparison of Second-Order Rate Constants for Diels-Alder Reactions of Fluorinated 4H-Pyrazoles with BCN

Diene Number of Fluorine Atoms Rate Constant (k, M⁻¹s⁻¹) Relative Reactivity Reference
4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) 1 0.76 1x mdpi.com

Furthermore, pyrazole precursors are known to participate in [3+2] cycloadditions to form the pyrazole ring itself. For example, the reaction of diazo compounds with activated alkenes or alkynes is a fundamental method for pyrazole synthesis. fluorine1.ruorganic-chemistry.org While this involves the formation rather than the reaction of the pyrazole ring, it underscores the inherent stability and accessibility of this heterocyclic system through pericyclic pathways.

Rearrangement Reactions and Fragmentations

Nitropyrazoles can undergo intriguing rearrangement reactions, particularly under nucleophilic conditions, which can lead to profound structural changes in the heterocyclic core.

The Addition-Nucleophilic Ring-Opening-Ring-Closure (ANRORC) mechanism is a well-established pathway for nucleophilic substitution in electron-deficient heterocyclic systems. wikipedia.org While direct studies on this compound are limited, research on analogous dinitropyrazoles provides a strong model for its potential reactivity. arkat-usa.orgresearchgate.net

In the proposed ANRORC mechanism for nitropyrazoles, a potent nucleophile, such as an arylhydrazine, attacks an electrophilic carbon atom of the pyrazole ring—typically the C5 position. arkat-usa.org This initial addition leads to the formation of an anionic adduct. Subsequently, the pyrazole ring opens, assisted by proton transfer, to form an open-chain intermediate. This intermediate then undergoes an intramolecular cyclization, where a different nitrogen atom from the original nucleophile attacks a carbon atom of the opened chain. The final step involves the elimination of a leaving group and rearomatization to yield a new, rearranged pyrazole ring. arkat-usa.org

This mechanism can lead to the formation of regioisomeric products, depending on which nitrogen atom of the nucleophile initiates the ring closure. Studies on 3-methyl-1,4-dinitro-1H-pyrazole have shown that reaction with substituted phenylhydrazines can yield mixtures of 1-aryl-3-methyl-4-nitro-1H-pyrazoles and 1-aryl-5-methyl-4-nitro-1H-pyrazoles, which is strong evidence for an ANRORC pathway. arkat-usa.orgresearchgate.net The presence of the fluoro and nitro groups in this compound would enhance the electrophilicity of the pyrazole ring, making it a plausible substrate for such ANRORC-type rearrangements.

Computational and Theoretical Analysis of 3 Fluoro 4 Nitro 1h Pyrazole

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are essential for understanding the electronic properties of a molecule, which dictate its reactivity and interactions. For 3-fluoro-4-nitro-1H-pyrazole, the strong electron-withdrawing nature of both the fluoro and nitro substituents profoundly influences its electronic structure.

Molecular Orbital Analysis and Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) provide insights into a molecule's reactivity and kinetic stability.

For pyrazole (B372694) systems, the introduction of electron-withdrawing substituents, such as fluoro and nitro groups, is known to lower the energies of both the HOMO and LUMO. acs.org This effect is particularly pronounced in this compound. The fluorine atom, with its high electronegativity, and the nitro group, a powerful electron-withdrawing group, synergistically decrease the electron density of the pyrazole ring. This leads to a significant stabilization (lowering of energy) of the molecular orbitals.

Table 1: Illustrative Frontier Orbital Energies of Related Pyrazole Compounds (Theoretical)

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Pyrazole (Reference)~ -6.7~ -0.5~ 6.2
4-Fluoropyrazole (Expected)< -6.7< -0.5< 6.2
4-Nitropyrazole (Expected)<< -6.7<< -0.5<< 6.2
This compound (Predicted) Significantly < -6.7 Significantly << -0.5 Significantly Reduced
Note: This table is illustrative, based on established principles of substituent effects. Exact values require specific DFT calculations.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is key to identifying reactive sites. Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP would be heavily influenced by the substituents.

Nitro Group: The oxygen atoms of the nitro group are highly electronegative and would represent a region of intense negative electrostatic potential. This is a common feature in nitro-aromatic compounds.

Pyrazole Ring: The pyrazole ring itself is rendered electron-deficient by the attached fluoro and nitro groups. The hydrogen atom on the N1 nitrogen would exhibit a positive potential, making it acidic. The carbon atoms of the ring, particularly C5, which is adjacent to the nitro-bearing carbon, are expected to have a significant positive potential, marking them as primary sites for nucleophilic attack. nih.gov

Conformational Analysis and Molecular Geometry Optimization

Computational geometry optimization is used to determine the most stable three-dimensional structure of a molecule. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

Influence of Substituents on Ring Planarity and Bond Lengths

The pyrazole ring is an aromatic, planar five-membered heterocycle. The introduction of substituents can cause minor deviations from planarity and can significantly alter bond lengths within the ring. Both the fluoro and nitro groups are strong electron-withdrawing groups that affect the π-electron delocalization in the pyrazole ring.

In this compound, the planarity of the pyrazole ring is expected to be largely maintained. However, the substituents will cause predictable changes in bond lengths compared to unsubstituted pyrazole.

C3-F Bond: This bond will be a typical carbon-fluorine single bond.

C4-N Bond: This bond connects the pyrazole ring to the nitro group.

Ring Bonds: The electron-withdrawing nature of the substituents will affect the delocalization of π-electrons. This can lead to a shortening of single bonds and a lengthening of double bonds within the ring as the aromatic system is perturbed. Crystal structure analysis of 4-fluoropyrazole shows specific N-N, C-N, and C-C bond distances that serve as a useful baseline. The addition of a nitro group at the C4 position would further modulate these lengths. It is expected that the C4-C5 and N2-C3 bonds might be elongated, while the C3-C4 bond could be shortened due to the electronic influence of the substituents.

Table 2: Comparison of Selected Bond Lengths in Pyrazole and a Substituted Analogue (Experimental Data)

BondPyrazole (Å)4-Fluoropyrazole (Å)This compound (Predicted)
N1-N21.3461.349 / 1.353Perturbed from reference values
N2-C31.3321.325 / 1.326Perturbed from reference values
C3-C41.4231.400 / 1.400Perturbed from reference values
C4-C51.3551.365 / 1.365Perturbed from reference values
C5-N11.3331.339 / 1.340Perturbed from reference values
Source: Bond lengths for 4-Fluoropyrazole are from X-ray diffraction data. Values for this compound are predicted to differ due to the additional nitro group.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry allows for the detailed modeling of chemical reaction mechanisms, including the identification of intermediates and the calculation of transition state energies, which determine reaction rates.

Theoretical Modeling of Substitution Reactions and Regioselectivity

The reactivity of this compound is dominated by its electrophilic character. The electron-deficient pyrazole ring is activated towards nucleophilic attack. Theoretical modeling can predict the most likely sites for such reactions.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at C3 and the nitro group at C4 make the ring highly susceptible to SNAr reactions. A common reaction would involve the displacement of the fluoride (B91410) ion by a nucleophile. The nitro group at the adjacent C4 position is crucial for this reactivity, as it can stabilize the negative charge in the Meisenheimer complex intermediate through resonance. Transition state analysis for such a pathway would involve locating the high-energy structure corresponding to the addition of the nucleophile and the breaking of the C-F bond.

Regioselectivity of N-Substitution: For N-unsubstituted pyrazoles, reactions with electrophiles (e.g., alkylation or arylation) can occur at either of the two ring nitrogen atoms, leading to regioisomers. The regioselectivity is governed by a combination of steric and electronic factors. For this compound, the N1 and N2 nitrogens are not equivalent. The fluorine atom at C3 creates a different steric and electronic environment compared to the C5 position. DFT calculations on other 3-substituted pyrazoles have shown that it is possible to achieve high regioselectivity by carefully choosing reaction conditions. Theoretical modeling would likely show that substitution at N1 is sterically less hindered than at N2, which is flanked by the C3-fluoro substituent. The relative stability of the resulting N1- and N2-substituted products could be calculated to predict the thermodynamic outcome of the reaction.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 3-fluoro-4-nitro-1H-pyrazole in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons in the molecule. The pyrazole (B372694) ring contains one proton (H-5), and the NH proton will also be present. The chemical shift of the H-5 proton will be influenced by the adjacent nitro and fluoro groups. The NH proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. For this compound, three distinct carbon signals are expected for the pyrazole ring. The carbon atom attached to the fluorine (C-3) will exhibit a characteristic splitting pattern due to C-F coupling. The chemical shifts of the carbon atoms are significantly influenced by the electron-withdrawing effects of the fluorine and nitro substituents.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated organic compounds. wikipedia.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides a sensitive probe of the electronic environment around the fluorine atom.

Nucleus Expected Chemical Shift Range (ppm) Key Features
¹H7.0 - 9.0 (for C-H), variable (for N-H)Signals for pyrazole ring proton and NH proton.
¹³C110 - 160Three distinct signals for the pyrazole ring carbons.
¹⁹F-100 to -140 (vs. CFCl₃)A single resonance for the fluorine atom.

Note: The expected chemical shift ranges are estimates based on related pyrazole structures and the influence of substituents.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the atoms in this compound. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would primarily be used to confirm the absence of coupling for the isolated C-H proton on the pyrazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the ¹H signal of the pyrazole ring proton to its corresponding ¹³C signal. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, C-N, C-F, and NO₂ functional groups. The stretching vibration of the N-H group would appear as a broad band, while the aromatic C-H stretching would be observed at higher wavenumbers. The asymmetric and symmetric stretching vibrations of the nitro group are typically strong and appear in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The C-F bond stretching vibration is also a characteristic feature.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro group and the pyrazole ring system.

Functional Group Expected IR Absorption Range (cm⁻¹)
N-H stretch3200 - 3500
C-H stretch (aromatic)3000 - 3100
C=C and C=N stretch1400 - 1600
NO₂ asymmetric stretch1500 - 1560
NO₂ symmetric stretch1345 - 1385
C-F stretch1000 - 1400

Note: These are general ranges and the exact positions can vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, with a molecular formula of C₃H₂FN₃O₂, the expected exact mass is approximately 131.01 g/mol . evitachem.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. rsc.org The fragmentation pattern in the mass spectrum would provide valuable structural information, for example, through the loss of the nitro group (NO₂) or other small fragments.

X-ray Crystallography for Solid-State Structure Determination

The analysis of the crystal structure reveals how the molecules of this compound are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. For instance, studies on the related compound 4-fluoro-1H-pyrazole have shown the formation of one-dimensional chains through intermolecular N-H···N hydrogen bonding. iucr.orgresearchgate.netnih.gov Similar hydrogen bonding patterns, as well as other interactions involving the fluorine and nitro groups, would be expected to play a significant role in the crystal packing of this compound.

Bond Lengths, Bond Angles, and Torsional Angles

While specific experimental data for this compound is not available, the following sections present data from analogous compounds to provide a scientifically informed estimation of its structural parameters.

Reference Data from Analogous Compounds:

To approximate the geometry of this compound, we can examine the crystal structure of 4-fluoro-1H-pyrazole. The presence of a fluorine atom at the 4-position provides a basis for understanding the C-F bond and its effect on the pyrazole ring. The introduction of a nitro group at the 4-position in other pyrazole systems also offers comparative data.

Expected Bond Lengths and Angles:

The pyrazole ring is an aromatic five-membered heterocycle. In this compound, the bond lengths and angles would be influenced by the electron-withdrawing nature of both the fluorine and nitro groups. The C-F bond is expected to be short, and the C-N bond of the nitro group will also exhibit characteristic lengths. The internal angles of the pyrazole ring are expected to deviate slightly from the idealized pentagonal geometry due to the different sizes and electronic effects of the substituents.

Without experimental data for this compound, the following tables for related compounds are provided for comparative purposes.

Diverse Applications and Future Research Directions of 3 Fluoro 4 Nitro 1h Pyrazole Derivatives

Strategic Building Blocks in Organic Synthesis

The unique molecular structure of 3-fluoro-4-nitro-1H-pyrazole makes it a valuable intermediate in the synthesis of a wide range of organic compounds. evitachem.com The pyrazole (B372694) nucleus itself is a pharmacologically important scaffold, and methods to create diversely substituted pyrazoles are crucial for drug discovery and other applications. nih.gov

Precursors for Complex Heterocyclic Systems

The reactivity of this compound allows it to serve as a starting point for the synthesis of more intricate heterocyclic systems. evitachem.com The pyrazole ring can be synthesized through various methods, including the cyclocondensation of hydrazine (B178648) derivatives with carbonyl systems. nih.gov Once formed, the functional groups on the this compound ring direct further chemical transformations.

The electron-withdrawing nature of the nitro group makes the pyrazole ring susceptible to nucleophilic substitution, enabling the introduction of different functional groups and the creation of more complex derivatives. evitachem.com Furthermore, the nitro group can be chemically reduced to an amine group using agents like palladium on carbon. evitachem.com This resulting aminopyrazole is a key intermediate for building fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are of significant interest in medicinal chemistry. chim.it Pyrazole-carboxaldehydes, which can be derived from pyrazole precursors, are also recognized as highly versatile starting materials for a variety of pyrazole-substituted heterocyclic systems. researchgate.netsemanticscholar.org

Table 1: Examples of Heterocyclic Systems Accessible from Pyrazole Precursors

Precursor ClassReaction TypeResulting Heterocyclic SystemPotential Application Area
AminopyrazolesCyclocondensation with diketonesPyrazolo[1,5-a]pyrimidinesMedicinal Chemistry
AminopyrazolesReaction with 1,3-bis-electrophilesPyrazolo[3,4-b]pyridinesMedicinal Chemistry preprints.org
Pyrazole-carboxaldehydesReaction with ethyl azidoacetatePyrrolo[3,2-d]pyrazolesOrganic Synthesis researchgate.net
Pyrazole hydrazidesCyclizationPyrazolo-triazolesOrganic Synthesis

Scaffold for Multi-Component Reaction Development

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient tools in modern organic synthesis. preprints.orgmdpi.com They are valued for their ability to rapidly generate complex molecules from simple starting materials, which is particularly useful in combinatorial chemistry and drug discovery. mdpi.comnih.gov

The pyrazole scaffold is frequently used in the development of MCRs to create libraries of bioactive compounds. mdpi.comnih.gov The this compound structure possesses key features for MCRs, including an acidic N-H proton and an activated ring system. These sites can participate in various condensation and cycloaddition reactions. For instance, pyrazolone, a related pyrazole derivative, is a common component in MCRs for synthesizing dihydropyrano[2,3-c]pyrazoles, a class of compounds with significant biological activities. researchgate.net The development of MCRs using the this compound scaffold could provide efficient, atom-economical routes to novel, functionally dense molecules for various applications. mdpi.com

Exploration in Agrochemical Research and Development

The pyrazole ring is a well-established structural motif in the agrochemical industry, found in numerous commercial herbicides, insecticides, and fungicides. jocpr.comclockss.orgnih.gov The inclusion of fluorine atoms in agrochemicals is also a common strategy to enhance their biological activity and metabolic stability. researchgate.net

Development of Novel Pyrazole-Based Herbicides and Pesticides

Derivatives of this compound are explored for their potential use as pesticides or herbicides due to their inherent biological activity. evitachem.com The field of crop protection chemistry has seen significant success with pyrazole derivatives. clockss.org For example, a class of herbicides known as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors often features a 4-benzoyl-1-methylpyrazole structure. clockss.orgnih.gov Research has shown that novel pyrazole derivatives can exhibit potent, broad-spectrum herbicidal activity against various weeds, sometimes with improved crop safety compared to existing products. nih.govnih.gov The synthesis of new carboxamide derivatives of pyrazole has also yielded compounds with significant antimicrobial and antifungal activities, highlighting the versatility of the pyrazole core in agrochemical discovery. jocpr.com

Table 2: Prominent Pyrazole-Based Agrochemical Classes

Agrochemical ClassTarget/Mode of ActionExample Compound TypeReference
HerbicidesHPPD Inhibition4-Benzoyl-1-methylpyrazoles clockss.orgnih.gov
HerbicidesPre-emergence weed controlPyroxasulfone nih.gov
InsecticidesGABA-gated chloride channel blockersFipronil nih.gov
FungicidesSuccinate dehydrogenase inhibition (SDHI)Penthiopyrad clockss.org

Structure-Activity Relationship Studies for Agrochemical Target Engagement

Key aspects of SAR for pyrazole agrochemicals include modifying the substituents at various positions on the pyrazole ring. For instance, in the development of HPPD-inhibiting herbicides, different substitution patterns on the phenyl ring of 1-acyl-3-phenyl-pyrazoles were explored to enhance herbicidal activity. nih.gov Similarly, studies on pyrazole derivatives as potential antitumor agents have shown that specific heterocyclic systems attached to the pyrazole core can dramatically influence cytotoxicity. researchgate.net Molecular docking studies can complement SAR by predicting how different derivatives bind to the active site of a target enzyme, such as AtHPPD in plants. nih.gov This combined approach allows researchers to rationally design more potent and selective herbicides and pesticides based on the this compound scaffold. mdpi.com

Advanced Materials Science Applications

The unique electronic properties of the this compound molecule make it a candidate for use in the development of new materials. evitachem.com Heterocyclic compounds, particularly those with controlled electronic and crystal packing characteristics, are of interest in materials science for applications in electronics and optics. chim.it The presence of both a highly electronegative fluorine atom and a strong electron-withdrawing nitro group creates a significant dipole moment and influences the intermolecular interactions of the molecule.

Research into related nitro- and cyano-substituted pyrazole-furazan compounds has explored how different functional groups influence crystal packing and density. researchgate.net Such studies are crucial for designing energetic materials or other functional materials where solid-state properties are critical. The ability of pyrazoles to coordinate with metal ions also opens up possibilities for creating novel coordination polymers and metal-organic frameworks (MOFs) with specific electronic or catalytic properties. chim.it The investigation of this compound and its derivatives in this area could lead to the creation of advanced materials with tailored electronic and physical properties. evitachem.com

Design of Functional Materials with Tunable Electronic Properties

The this compound scaffold is a promising building block for functional organic materials due to its inherent electronic characteristics. The simultaneous presence of a fluorine atom and a nitro group creates a highly electron-deficient aromatic system. This feature is instrumental in designing materials with specific electronic and optical properties.

The electron-withdrawing nature of these groups facilitates nucleophilic aromatic substitution reactions, allowing for the strategic introduction of various functional moieties to tailor the final properties of the material. Computational studies have shown that these substitutions significantly alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby tuning the material's band gap. unar.ac.id For instance, the introduction of electron-donating groups can decrease the HOMO-LUMO gap, shifting absorption spectra towards longer wavelengths, which is desirable for applications in organic electronics.

Derivatives of nitropyrazoles have been investigated for their nonlinear optical (NLO) properties. unar.ac.id The combination of electron-donating and electron-accepting groups within the same molecule can lead to large second-order hyperpolarizabilities, a key requirement for NLO materials used in telecommunications and optical computing. The this compound core acts as a potent electron-accepting unit in such designs.

Table 1: Electronic Properties of Substituted Pyrazole Derivatives (Theoretical Calculations)

Substituent Group HOMO (eV) LUMO (eV) Energy Gap (ΔEg) (eV) Influence on Electronic Properties
Cyano (-CN) -5.92 -2.50 3.42 Strong electron-withdrawing effect, lowers LUMO energy. unar.ac.id
Nitro (-NO2) -6.10 -2.26 3.83 Very strong electron-withdrawing effect, significantly lowers LUMO. unar.ac.id
Fluoro (-F) -5.86 -2.43 3.43 Inductive electron-withdrawing effect, increases electrochemical stability. unar.ac.id

Precursors for Energetic Materials Research (focus on theoretical design, not explosive performance)

The high nitrogen content and the presence of the nitro group in the this compound structure make it an interesting platform for the theoretical design of novel energetic materials. The pyrazole ring is an energetically favorable heterocyclic system, and the introduction of nitro groups, a common feature of explosives, contributes to a high heat of formation and oxygen balance.

Theoretical studies focus on designing new molecules by linking the this compound core to other nitrogen-rich heterocycles, such as triazoles or tetrazoles, to create polycyclic systems. nih.gov Computational methods, like Density Functional Theory (DFT), are employed to predict key parameters such as density, heat of formation, detonation velocity, and detonation pressure. nih.gov The goal is to design molecules that possess high energy content while maintaining thermal stability and low sensitivity to impact and friction, which are critical safety parameters. nih.gov The fluorine atom can also contribute to increasing the density and thermal stability of the resulting energetic compounds.

Table 2: Predicted Energetic Properties of a Theoretically Designed Pyrazole-Triazole Compound

Property Predicted Value Comparison with Standard
Detonation Velocity (Vdet) 9284 m s⁻¹ Comparable to HMX
Detonation Pressure (PCJ) 34.74 GPa High performance
Thermal Stability (Td) 333 °C Very high thermal stability
Impact Sensitivity (IS) > 40 J Low sensitivity (insensitive)

Data derived from theoretical studies on related 3-nitro-1H-pyrazole-triazole systems. nih.gov

Integration into Coordination Chemistry and Organometallic Compounds

The pyrazole ring contains two adjacent nitrogen atoms, which can act as ligands to coordinate with metal ions, forming stable coordination complexes and organometallic compounds. The electronic properties of the this compound scaffold significantly influence its coordination behavior. The strong electron-withdrawing effects of the fluoro and nitro groups reduce the basicity of the pyrazole nitrogen atoms, which can affect the strength of the resulting metal-ligand bond.

This modified reactivity can be exploited to synthesize catalysts with unique activities or metal-organic frameworks (MOFs) with specific porosities and electronic properties. Researchers can use this pyrazole derivative as a building block to create complex supramolecular structures. The fluorine atom can also participate in non-covalent interactions, such as hydrogen bonding or halogen bonding, which can direct the self-assembly of these structures. The versatility of the pyrazole core allows for its use in creating tridentate ligands, which are valuable in forming stable complexes with a variety of metals for applications in catalysis and materials science. researchgate.net

Medicinal Chemistry Scaffold Exploration (excluding clinical/safety)

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs. nih.gov The this compound variant offers a unique starting point for the design of new therapeutic agents, with the fluorine and nitro groups providing handles for synthetic modification and influencing metabolic stability and receptor binding.

Development of Pyrazole-Based Enzyme Inhibitors and Receptor Ligands

Derivatives of pyrazole are widely explored as inhibitors of various enzymes, particularly kinases, which are crucial targets in cancer therapy. nih.gov The pyrazole ring can act as a bioisostere for other aromatic systems and can form key hydrogen bond interactions within the active site of an enzyme. The this compound scaffold can be elaborated to create potent and selective inhibitors. For example, the nitro group can be reduced to an amine, which can then be acylated or coupled with other fragments to build a library of compounds for screening.

Research has shown that pyrazole-based compounds can act as potent inhibitors for enzymes such as thrombin and various kinases involved in cell signaling pathways. nih.govmdpi.com The design of these inhibitors often involves positioning specific substituents on the pyrazole ring to optimize interactions with the target protein. The fluorine atom can enhance binding affinity through favorable interactions and can improve pharmacokinetic properties like membrane permeability. evitachem.com

Table 3: Examples of Pyrazole Derivatives as Enzyme Inhibitors

Compound Class Target Enzyme Key Structural Feature Potential Research Area
Pyrazol-4-yl urea derivatives Aurora Kinases, FGFR Urea linkage from pyrazole core Anticancer agents nih.gov
Acylated 1H-pyrazol-5-amines Thrombin Pivaloyl or benzoyl groups on N1 Anticoagulant agents mdpi.com
N,N-bis(pyrazol-1-ylmethyl)amines Urease, Butyrylcholinesterase Tridentate ligand structure Enzyme inhibition studies researchgate.net

Design of Scaffolds for Antimicrobial Research

The search for new antimicrobial agents is a global health priority, and pyrazole derivatives have shown significant promise in this area. nih.govnih.govmdpi.com The this compound core can be used to synthesize novel compounds with potential activity against a range of bacteria and fungi. The synthetic strategy often involves modifying the N1 position of the pyrazole ring or converting the nitro group into other functionalities to create diverse chemical structures. biointerfaceresearch.com

Studies have demonstrated that the introduction of different functional groups, such as other heterocyclic rings or carbothioamide moieties, can lead to compounds with potent antimicrobial effects. nih.gov The mechanism of action can vary, but some pyrazole derivatives are thought to interfere with essential cellular processes in microbes. The fluorine substituent is often incorporated in drug design to enhance metabolic stability and biological activity.

Table 4: Antimicrobial Activity of Selected Pyrazole Derivatives

Derivative Type Target Microorganism Activity (MIC in µg/mL) Reference Compound
Hydrazone derivative 21a S. aureus (Gram-positive) 62.5 Chloramphenicol (97.6)
Hydrazone derivative 21a C. albicans (Fungus) 2.9 Clotrimazole (7.8)
Pyrazole derivative 3 E. coli (Gram-negative) 0.25 Ciprofloxacin
Pyrazole derivative 4 S. epidermidis (Gram-positive) 0.25 Ciprofloxacin

Data from studies on functionalized pyrazole derivatives. nih.govnih.gov

Exploration in Anti-inflammatory and Anticonvulsant Research

Pyrazole derivatives are well-known for their anti-inflammatory properties, with the most famous example being the COX-2 inhibitor celecoxib. nih.gov The this compound scaffold provides a template for designing new anti-inflammatory agents. Research in this area focuses on synthesizing derivatives that can selectively inhibit enzymes like COX-2, which mediates inflammatory pathways, thereby reducing inflammation with potentially fewer side effects than non-selective NSAIDs. ijpsjournal.com

In addition to anti-inflammatory effects, the pyrazole scaffold has been investigated for its anticonvulsant properties. researchgate.net The design of novel anticonvulsants often involves creating molecules that can modulate the activity of ion channels or neurotransmitter receptors in the central nervous system. researchgate.netfrontiersin.org The substituents on the pyrazole ring play a critical role in determining the pharmacological activity. For instance, incorporating specific aryl groups can lead to compounds with significant efficacy in preclinical models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. researchgate.net

Table 5: Preclinical Activity of Pyrazole Derivatives

Research Area Preclinical Model Most Potent Compound Example Observed Effect
Anti-inflammatory Carrageenan-induced paw edema Compound 6b 85-89% inhibition of edema nih.gov
Anti-inflammatory Carrageenan-induced paw edema Compound 2e Potent inhibition of edema and nociception nih.gov
Anticonvulsant Maximal Electroshock (MES) Compound 6d ED₅₀ of 15.8 mg/kg frontiersin.orgresearchgate.net

Conclusion and Outlook

Summary of Key Synthetic Achievements and Reactivity Insights

The synthesis of 3-fluoro-4-nitro-1H-pyrazole has been successfully achieved through strategic methodologies that address the challenges of introducing two distinct and electronically demanding functional groups onto the pyrazole (B372694) core. Key synthetic routes typically involve electrophilic fluorination and nitration of a pyrazole precursor. evitachem.com The sequence of these reactions is critical, with fluorination often preceding nitration to manage the directing effects of the substituents. evitachem.com Alternative approaches may involve the condensation of hydrazine (B178648) derivatives with appropriately substituted carbonyl compounds, followed by the introduction of the fluoro and nitro groups. evitachem.com

From a reactivity perspective, this compound is a highly versatile scaffold. The strong electron-withdrawing nature of both the fluorine atom and the nitro group significantly influences the electronic properties of the pyrazole ring. evitachem.com This dual activation renders the pyrazole core susceptible to nucleophilic attack, particularly enabling nucleophilic aromatic substitution (SNAr) reactions for further derivatization. evitachem.com Computational studies have confirmed the increased electrophilicity at specific positions on the ring. The nitro group is a key functional handle; it can be readily reduced to an amino group using standard reducing agents, providing a pathway to a different class of derivatives with potentially enhanced biological activities. evitachem.com This combination of accessible synthetic routes and predictable, tunable reactivity makes this compound a valuable building block in synthetic organic chemistry.

Current Challenges and Emerging Opportunities in Pyrazole Chemistry

The broader field of pyrazole chemistry, while mature, continues to present both challenges and exciting opportunities. A persistent challenge lies in achieving regioselectivity during the synthesis and functionalization of unsymmetrically substituted pyrazoles. mdpi.comnih.gov The phenomenon of tautomerism in N-unsubstituted pyrazoles can also complicate their reactivity and structural characterization. nih.govmdpi.com Overcoming these hurdles often requires the development of novel synthetic methods and a deeper mechanistic understanding. researchgate.net

Emerging opportunities in pyrazole chemistry are driven by innovations in synthetic methodology and the demand for novel functional molecules. The incorporation of fluorine or fluoroalkyl groups into pyrazole rings is a significant area of interest, as it can positively modulate the physicochemical and biological properties of the resulting compounds. nih.govacs.org The development of more efficient and sustainable synthetic protocols, such as flow chemistry and one-pot multicomponent reactions, is gaining traction for the construction of diverse pyrazole libraries. nih.govmdpi.com Furthermore, the application of pyrazoles is expanding beyond traditional fields into materials science, where their unique electronic and coordination properties are being explored for the development of novel materials. mdpi.comsemanticscholar.org

Promising Avenues for Future Academic Research on this compound

The unique substitution pattern of this compound opens up several promising avenues for future academic investigation. Its utility as a versatile building block warrants further exploration in the synthesis of complex heterocyclic systems. The strategic manipulation of the fluoro and nitro groups could lead to novel scaffolds for medicinal chemistry and agrochemistry. evitachem.comsemanticscholar.orgnih.gov For instance, the sequential substitution of the nitro group followed by functionalization at other positions could provide access to a wide array of polysubstituted pyrazoles that are otherwise difficult to synthesize.

Another promising research direction is the investigation of its potential in the field of energetic materials. Nitrated pyrazoles are known for their high heat of formation and thermal stability, making them attractive components for explosives and propellants. semanticscholar.org The properties of materials derived from this compound could be systematically studied. Furthermore, developing novel catalytic systems for the selective C-H functionalization of the pyrazole ring, in the presence of the existing functional groups, would represent a significant synthetic advancement. In-depth computational studies could also provide deeper insights into its reaction mechanisms and help predict the properties of its derivatives, guiding future synthetic efforts.

Interdisciplinary Impact and Broader Implications for Chemical Science

The study and application of functionalized pyrazoles like this compound have a significant interdisciplinary impact. Pyrazole derivatives are considered "privileged scaffolds" and are central to drug discovery, appearing in numerous marketed drugs with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and anti-neurodegenerative agents. mdpi.commdpi.comnih.gov The insights gained from synthesizing and evaluating derivatives of this compound can directly contribute to the development of new pharmaceutical candidates. nih.gov

In the field of agrochemicals, pyrazole-containing compounds are widely used as herbicides, insecticides, and fungicides. mdpi.comsemanticscholar.orgnih.gov The exploration of new pyrazole structures is crucial for overcoming resistance and developing more effective and environmentally benign crop protection agents. Beyond the life sciences, the versatile coordination chemistry of pyrazoles makes them valuable ligands in organometallic chemistry and materials science. acs.org The continued development of synthetic methods for molecules like this compound not only expands the toolbox of synthetic chemists but also provides the foundational molecules necessary for innovation across the chemical sciences.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3-fluoro-4-nitro-1H-pyrazole, and how can regioselectivity be controlled during nitration and fluorination steps?

  • Methodological Answer : Synthesis typically involves sequential nitration and fluorination of the pyrazole core. Regioselectivity at the 4-position for nitro groups can be achieved using directing groups (e.g., electron-donating substituents) or controlled reaction conditions (e.g., low temperature for nitration, HF-pyridine for fluorination). For example, nitration at the 4-position may require protection of reactive sites to avoid competing substitutions .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer :

  • 1H/19F NMR : Distinct splitting patterns for fluorine (δ ~ -150 ppm in 19F NMR) and adjacent protons (coupling constants J ~ 10-15 Hz).
  • Mass Spectrometry (MS) : Molecular ion peaks consistent with the molecular formula (C₃H₂FN₃O₂, MW 131.07 g/mol) and fragmentation patterns for nitro and fluoro groups.
  • IR Spectroscopy : Stretching vibrations for NO₂ (~1520 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .

Q. How do steric and electronic effects of the nitro and fluorine substituents influence the reactivity of this compound?

  • Methodological Answer : The electron-withdrawing nitro group at position 4 deactivates the ring, reducing electrophilic substitution reactivity. Fluorine at position 3 enhances stability via inductive effects. Reactivity can be probed through nucleophilic aromatic substitution (e.g., replacing nitro with amines) or cycloaddition reactions .

Advanced Research Questions

Q. What experimental strategies can optimize the yield and purity of this compound in multi-step syntheses?

  • Methodological Answer :

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for nitration to improve solubility.
  • Catalyst Screening : Copper(I) iodide or Pd catalysts for fluorination steps.
  • Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.
  • Monitoring : TLC or HPLC to track intermediates and minimize side products .

Q. How can computational chemistry methods predict the bioactivity and interaction mechanisms of this compound?

  • Methodological Answer :

  • DFT Calculations : Model HOMO-LUMO gaps to predict electron-deficient sites for nucleophilic attacks.
  • Molecular Docking : Simulate binding with target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using software like AutoDock.
  • ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives across studies?

  • Methodological Answer :

  • Assay Standardization : Validate activity using consistent cell lines (e.g., HeLa for cytotoxicity) and control batches.
  • Structural Confirmation : Re-synthesize disputed compounds and verify purity via NMR/MS.
  • SAR Studies : Synthesize analogs (e.g., 3-fluoro-5-nitro derivatives) to isolate substituent effects .

Q. What are the stability challenges of this compound under physiological conditions, and how can they be mitigated?

  • Methodological Answer :

  • pH Stability Testing : Incubate the compound in buffers (pH 1-10) and monitor degradation via HPLC.
  • Temperature Sensitivity : Store at -20°C under inert atmosphere to prevent nitro group reduction.
  • Formulation : Use liposomal encapsulation or PEGylation to enhance stability in aqueous media .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.